9H-fluorene-9,9-diyldibenzene-4,1-diyl bis(2-chlorobenzoate)
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Overview
Description
4-{9-[4-(2-CHLOROBENZOYLOXY)PHENYL]FLUOREN-9-YL}PHENYL 2-CHLOROBENZOATE is a complex organic compound characterized by its unique structure, which includes a fluorenyl group and chlorobenzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{9-[4-(2-CHLOROBENZOYLOXY)PHENYL]FLUOREN-9-YL}PHENYL 2-CHLOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the esterification of 2-chlorobenzoic acid with a phenolic compound, followed by a series of coupling reactions to introduce the fluorenyl group. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{9-[4-(2-CHLOROBENZOYLOXY)PHENYL]FLUOREN-9-YL}PHENYL 2-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chlorobenzoate groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the formation of new aromatic compounds with modified functional groups.
Scientific Research Applications
4-{9-[4-(2-CHLOROBENZOYLOXY)PHENYL]FLUOREN-9-YL}PHENYL 2-CHLOROBENZOATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 4-{9-[4-(2-CHLOROBENZOYLOXY)PHENYL]FLUOREN-9-YL}PHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity. The pathways involved may include signal transduction cascades, where the compound acts as an agonist or antagonist, influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-(9H-Carbazol-9-yl)phenylboronic acid: Another compound with a similar aromatic structure but different functional groups.
2-chloro-N-[4-(9-{4-[(2-chlorobenzoyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]benzamide: Shares the fluorenyl and chlorobenzoate moieties but has an amide linkage instead of an ester.
Uniqueness
4-{9-[4-(2-CHLOROBENZOYLOXY)PHENYL]FLUOREN-9-YL}PHENYL 2-CHLOROBENZOATE is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C39H24Cl2O4 |
---|---|
Molecular Weight |
627.5 g/mol |
IUPAC Name |
[4-[9-[4-(2-chlorobenzoyl)oxyphenyl]fluoren-9-yl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C39H24Cl2O4/c40-35-15-7-3-11-31(35)37(42)44-27-21-17-25(18-22-27)39(33-13-5-1-9-29(33)30-10-2-6-14-34(30)39)26-19-23-28(24-20-26)45-38(43)32-12-4-8-16-36(32)41/h1-24H |
InChI Key |
XGXJKVRGBXXXLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5Cl)C6=CC=C(C=C6)OC(=O)C7=CC=CC=C7Cl |
Origin of Product |
United States |
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